molecular formula C31H28N4O3 B13338565 N'-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide

N'-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide

Cat. No.: B13338565
M. Wt: 504.6 g/mol
InChI Key: WHYMMQZOALNICC-UHFFFAOYSA-N
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Description

N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its intricate molecular structure, which includes an indolinone core, a benzyl group, and a benzyloxybenzohydrazide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide typically involves a multi-step process:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indolinone core in the presence of a base.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the indolinone derivative with hydrazine or a substituted hydrazine under reflux conditions.

    Final Coupling Reaction: The final step involves the coupling of the hydrazide intermediate with a benzyloxybenzaldehyde derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and indolinone moieties, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups within the indolinone and hydrazide moieties, potentially forming alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzyl and benzyloxybenzohydrazide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Benzyl alcohols, indolinone oxides.

    Reduction Products: Benzylamines, indolinone alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(Benzylamino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide
  • N’-(1-(Methylamino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide
  • N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(methoxy)benzohydrazide

Uniqueness

N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and benzyloxy groups, along with the indolinone core, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C31H28N4O3

Molecular Weight

504.6 g/mol

IUPAC Name

N-[1-[[benzyl(methyl)amino]methyl]-2-hydroxyindol-3-yl]imino-2-phenylmethoxybenzamide

InChI

InChI=1S/C31H28N4O3/c1-34(20-23-12-4-2-5-13-23)22-35-27-18-10-8-16-25(27)29(31(35)37)32-33-30(36)26-17-9-11-19-28(26)38-21-24-14-6-3-7-15-24/h2-19,37H,20-22H2,1H3

InChI Key

WHYMMQZOALNICC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4OCC5=CC=CC=C5

Origin of Product

United States

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